molecular formula C13H19N B1399027 N-cyclobutyl-3-(propan-2-yl)aniline CAS No. 1248772-01-1

N-cyclobutyl-3-(propan-2-yl)aniline

Cat. No.: B1399027
CAS No.: 1248772-01-1
M. Wt: 189.3 g/mol
InChI Key: XWESQCWLBIOTRY-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-(propan-2-yl)aniline is a substituted aniline derivative characterized by a cyclobutyl group attached to the nitrogen atom and an isopropyl (propan-2-yl) substituent at the 3-position of the aromatic ring. While direct experimental data on this compound are scarce in the provided evidence, its structural analogs and derivatives are well-documented, enabling inferences about its physicochemical properties and reactivity. Substituted anilines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric modulation capabilities .

Properties

IUPAC Name

N-cyclobutyl-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)11-5-3-8-13(9-11)14-12-6-4-7-12/h3,5,8-10,12,14H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESQCWLBIOTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-(propan-2-yl)aniline typically involves the reaction of cyclobutylamine with 3-isopropylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

N-cyclobutyl-3-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include:

N,N-di(propan-2-yl)aniline (CAS 4107-98-6)

  • Molecular Weight : 177.29 g/mol.
  • Key Differences: The absence of a cyclobutyl group and a 3-position substituent reduces steric hindrance compared to N-cyclobutyl-3-(propan-2-yl)aniline. This likely enhances solubility in nonpolar solvents but diminishes conformational rigidity .

3-nitro-N-(propan-2-yl)aniline (CAS 4319-20-4)

  • Structure : A nitro group at the 3-position and an isopropyl group on the nitrogen.
  • Reactivity : The electron-withdrawing nitro group increases electrophilicity of the aromatic ring, making it more reactive in substitution reactions. This contrasts with the electron-donating isopropyl group in this compound, which may stabilize the ring against electrophilic attack .

N-benzyl-3-nitroaniline (CAS 33334-94-0)

  • Structure : A benzyl group on the nitrogen and a nitro group at the 3-position.
  • Applications: Used in agrochemicals and pharmaceuticals.

4-isopropylphenol (Detected in BPA degradation studies)

  • Structure : A hydroxyl group and isopropyl substituent on the benzene ring.
  • The absence of an amine group in 4-isopropylphenol reduces its basicity compared to this compound .

Table 1: Comparative Properties of this compound and Analogs

Compound Name Substituents (N/Ring) Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound N-cyclobutyl, 3-isopropyl Data not available Not reported Likely high steric hindrance, moderate basicity
N,N-di(propan-2-yl)aniline N,N-diisopropyl 177.29 4107-98-6 Low polarity, used in ligand synthesis
3-nitro-N-(propan-2-yl)aniline N-isopropyl, 3-nitro Data not available 4319-20-04 Electrophilic aromatic reactivity
N-benzyl-3-nitroaniline N-benzyl, 3-nitro 240.25 33334-94-0 Agrochemical intermediates

Biological Activity

N-cyclobutyl-3-(propan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological macromolecules, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an aniline structure with an isopropyl substituent. The presence of the isopropyl group can significantly influence the compound's chemical reactivity and biological activity. This structural uniqueness allows for diverse interactions with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate their activity. This interaction may affect signal transduction pathways, metabolic processes, or gene expression regulation. Research indicates that the compound can form nitroso or nitro derivatives through oxidation, while reduction can lead to secondary or tertiary amines .

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's ability to disrupt bacterial cell membranes has been proposed as a possible mechanism for its antimicrobial action.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In cell line studies, the compound displayed cytotoxic effects against several cancer types, including breast and colon cancers. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a moderate level of activity compared to standard antibiotics.
  • Cytotoxicity Assay : In a cytotoxicity assay involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 25 µM, indicating significant potential for further development as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Cyclobutyl-(3-methylphenyl)-amineAromatic amineModerate antimicrobial activity
Cyclobutyl-(3-propylphenyl)-amineAromatic amineCytotoxic effects in cancer cells
N-cyclobutyl-2-(propan-2-yl)anilineAromatic amineLower activity compared to this compound

This compound stands out due to its specific substitution pattern and enhanced biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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